6-Chloro-4-(trifluoromethyl)nicotinic acid
Overview
Description
6-Chloro-4-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicidal Activity and Synthesis
A study explored the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating that these compounds show promising herbicidal activity against certain weeds, suggesting potential agricultural applications (Chen Yu et al., 2021).
Receptor Mediation and Lipid Lowering
Nicotinic acid has been used for lipid-lowering purposes, acting through the GPR109A receptor to decrease lipolysis in adipose tissue. This mechanism underlines the scientific interest in derivatives like 6-Chloro-4-(trifluoromethyl)nicotinic acid for potential therapeutic applications (S. Tunaru et al., 2003).
Cross-Coupling Reactions
The compound participates in regioselective cross-coupling reactions, serving as a precursor for selectively substituted nicotinic acids. This highlights its role in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals (I. Houpis et al., 2010).
Complex Formation and Metal Interaction
The reaction of nicotinic acid derivatives with metals has been studied, yielding insights into complex formation that could inform the design of new materials and catalysts. For example, a trinuclear chromium(III)-nicotinic acid complex exhibits unique binding that could be relevant for biochemical and industrial processes (E. González-Vergara et al., 1982).
Extraction and Purification Techniques
Studies on the extraction of nicotinic acid derivatives offer advancements in purification techniques, which can be applied in the pharmaceutical and biochemical industries. The extraction efficiency of pyridine-3-carboxylic acid (nicotinic acid) using various solvents and conditions has been investigated, providing a foundation for improving industrial extraction processes (Sushil Kumar et al., 2009).
Anti-Atherosclerotic Activity
Research on nicotinic acid's ability to inhibit atherosclerosis progression through its receptor GPR109A in immune cells provides a basis for exploring derivatives like this compound in cardiovascular disease treatment, emphasizing the importance of receptor-mediated pathways in therapeutic applications (Martina Lukasova et al., 2011).
Biochemical Analysis
Biochemical Properties
It is known to be a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines .
Cellular Effects
It is known to be a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Molecular Mechanism
It is known to be a key intermediate of flonicamid, a highly effective insecticide .
Temporal Effects in Laboratory Settings
It is known that thermal decomposition can lead to the release of irritating gases and vapors .
Dosage Effects in Animal Models
. It is known to be classified as Acute Tox. 3 Oral, indicating that it may have toxic effects when ingested .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULUOEXUXOKCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382624 | |
Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-77-2 | |
Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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